2-Amino-5-aminomethyl-phenol dihydrochloride

Vue d'ensemble

Description

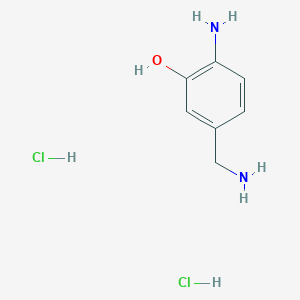

2-Amino-5-aminomethyl-phenol dihydrochloride is a chemical compound with the molecular formula C7H12Cl2N2O and a molecular weight of 211.09 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-aminomethyl-phenol dihydrochloride typically involves the reaction of 2-Amino-5-aminomethyl-phenol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The process involves:

- Dissolving 2-Amino-5-aminomethyl-phenol in a suitable solvent.

- Adding hydrochloric acid to the solution.

- Stirring the mixture at a specific temperature until the reaction is complete.

- Isolating the product by filtration and drying .

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions .

Analyse Des Réactions Chimiques

Oxidative Coupling in Dye Chemistry

In oxidative hair dye formulations, 2-amino-5-aminomethyl-phenol dihydrochloride undergoes coupling reactions with developers (e.g., p-phenylenediamine derivatives) in the presence of hydrogen peroxide (H₂O₂) at alkaline pH (9–11). This results in:

-

Formation of Indoaniline Derivatives :

Electrophilic coupling at the para-position of the aromatic ring generates colored complexes. The dihydrochloride salt acts as a coupler, producing stable blond to gold shades . -

pH-Dependent Reactivity :

At pH > 8, the hydrochloride groups dissociate, releasing the free amine, which participates in oxidative polymerization.

Table 2: Oxidative Coupling Outcomes

| Oxidizing Agent | pH | Reaction Product | Color Profile | Reference |

|---|---|---|---|---|

| H₂O₂ (3–6%) | 9–11 | Indoaniline dimer | Bright blond | |

| Ammonium persulfate | 8–10 | Polymeric quinonoid structures | Gold |

Acid-Base Reactivity and Stability

The dihydrochloride salt exhibits reversible protonation behavior:

-

Deprotonation :

In alkaline media (pH > 10), the hydrochloride groups dissociate, regenerating the free base. This is critical for its reactivity in dye formulations . -

Acid Catalysis :

Under strongly acidic conditions (pH < 2), the compound undergoes sulfonation or nitration when exposed to H₂SO₄ or HNO₃, respectively .

Key Stability Considerations :

-

Thermal Degradation :

Prolonged heating above 150°C leads to decomposition, forming aromatic amines and CO₂ . -

Photostability :

Exposure to UV light induces partial oxidation, forming quinone derivatives .

Functionalization via Electrophilic Substitution

The aromatic ring undergoes regioselective substitution:

-

Bromination :

Using HBr/NaNO₂ at 0°C, bromine substitutes at the para-position relative to the hydroxyl group, yielding 5-bromo-2-amino-5-aminomethyl-phenol . -

Nitrosation :

Reaction with nitrous acid forms diazonium intermediates, which couple with phenols to generate azo dyes .

Table 3: Electrophilic Substitution Reactions

| Reaction Type | Reagents | Position | Product | Reference |

|---|---|---|---|---|

| Bromination | HBr, NaNO₂, 0°C | para to -OH | 5-Bromo derivative | |

| Diazotization | NaNO₂, HCl | -NH₂ group | Diazonium salt |

Applications De Recherche Scientifique

Cosmetic Applications

Hair Coloring Agents:

One of the primary applications of 2-amino-5-aminomethyl-phenol dihydrochloride is in oxidative hair dye formulations. This compound serves as a key dye component due to its ability to produce vibrant color shades while meeting safety and stability requirements. It can be combined with various developers and couplers to achieve a wide range of colors, particularly in the creation of blond and gold shades.

Stability and Fastness:

Research indicates that formulations containing this compound exhibit excellent wash fastness, light fastness, and rubbing resistance, making them suitable for long-lasting hair coloring products. The compound can be used in concentrations ranging from 0.005% to 20% by weight in these formulations .

Pharmaceutical Applications

Potential Therapeutic Uses:

While specific therapeutic applications are less documented, compounds related to 2-amino-5-aminomethyl-phenol have been investigated for their biological activities. For instance, derivatives have shown potential as anti-inflammatory agents and in the treatment of certain cancers due to their interaction with biological pathways such as COX-2 expression .

Toxicological Assessments:

Toxicological assessments have been conducted to evaluate the safety profile of this compound. These studies indicate that the compound is generally regarded as safe for use in cosmetic products, with low toxicity levels when applied topically .

Analytical Chemistry

Use in Analytical Techniques:

In analytical chemistry, this compound has been utilized as a reagent in various analytical techniques. Its properties allow it to act as a chromogenic agent in colorimetric assays, enhancing the detection sensitivity of certain analytes.

Case Study:

In a study focusing on the development of colorimetric assays for detecting phenolic compounds, 2-amino-5-aminomethyl-phenol was employed due to its ability to form stable colored complexes with metal ions, thereby facilitating quantitative analysis .

Data Table: Applications Overview

Mécanisme D'action

The mechanism of action of 2-Amino-5-aminomethyl-phenol dihydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of various enzymes and receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Amino-5-methylphenol:

4-Amino-3-hydroxytoluene: Another structurally related compound with different substitution patterns.

Uniqueness

2-Amino-5-aminomethyl-phenol dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it valuable for specialized applications in research and industry .

Activité Biologique

Overview

2-Amino-5-aminomethyl-phenol dihydrochloride, with the molecular formula C7H12Cl2N2O and a molecular weight of 211.09 g/mol, is a compound that exhibits significant biological activity due to its unique chemical structure. This compound is of interest in various fields, including medicinal chemistry, biochemistry, and molecular biology, due to its potential therapeutic properties and its role as a reagent in biochemical assays.

The compound is synthesized by reacting 2-Amino-5-aminomethyl-phenol with hydrochloric acid. The process involves dissolving the phenolic compound in a solvent, adding hydrochloric acid, and stirring under controlled conditions until the dihydrochloride salt is formed.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It can act as an inhibitor or activator of various enzymes and receptors, thereby influencing critical biochemical pathways. The exact mechanisms depend on the context of its application but generally involve modulation of enzyme activity or receptor binding.

Antimicrobial Properties

Research indicates that this compound may possess antimicrobial activity. Studies have shown that compounds with similar structures exhibit significant effects against a range of pathogens, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties. Similar compounds have been investigated for their ability to modulate inflammatory pathways, which could make this compound a candidate for therapeutic development in inflammatory diseases.

Case Studies

- Antimicrobial Activity : A study evaluated the effectiveness of various phenolic compounds against bacterial strains, revealing that derivatives similar to this compound demonstrated notable antibacterial activity.

- Inhibition of Enzymatic Activity : In vitro studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, which could be harnessed for therapeutic purposes in metabolic disorders .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

2-amino-5-(aminomethyl)phenol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.2ClH/c8-4-5-1-2-6(9)7(10)3-5;;/h1-3,10H,4,8-9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIKWIPZKVSJKGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.